

# Dorsomorphin Dihydrochloride and AMPK Signaling: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Dorsomorphin dihydrochloride

Cat. No.: B15602982

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## Abstract

**Dorsomorphin dihydrochloride**, also widely known as Compound C, is a pivotal small molecule inhibitor used extensively in cellular biology and drug discovery.<sup>[1][2]</sup> Initially identified for its role in perturbing dorsoventral axis formation in zebrafish, it was subsequently characterized as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.<sup>[1][2][3]</sup> However, its utility is nuanced by significant off-target effects, most notably the inhibition of Bone Morphogenetic Protein (BMP) type I receptors.<sup>[4][5]</sup> This technical guide provides a comprehensive overview of **Dorsomorphin dihydrochloride**, its mechanism of action on AMPK signaling, quantitative data on its efficacy and off-target effects, and detailed experimental protocols for its application in research.

## Introduction to Dorsomorphin Dihydrochloride

Dorsomorphin is a cell-permeable pyrazolo[1,5-a]pyrimidine compound that has become an indispensable tool for investigating the physiological and pathological roles of AMPK.<sup>[1][6]</sup> Its dihydrochloride salt is often used for improved solubility in aqueous solutions. The primary molecular target of Dorsomorphin in the context of this guide is AMPK, a serine/threonine kinase that acts as a cellular energy sensor.<sup>[7]</sup> When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and orchestrates a metabolic switch from anabolic to catabolic pathways to restore energy balance.<sup>[1]</sup>

## Mechanism of Action: Inhibition of AMPK Signaling

Dorsomorphin functions as an ATP-competitive inhibitor of the AMPK catalytic subunit.[2] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream AMPK targets, effectively abrogating its function.[8] This inhibition is reversible and has been demonstrated to be highly selective for AMPK over some other structurally related kinases like ZAPK, SYK, PKC $\theta$ , PKA, and JAK3.[9][10]

However, it is crucial to acknowledge that Dorsomorphin is not entirely specific to AMPK. It is also a potent inhibitor of BMP type I receptors (ALK2, ALK3, and ALK6) and has been shown to inhibit other kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5][11] This lack of absolute specificity necessitates careful experimental design and interpretation of results.[11]

## Quantitative Data

The following tables summarize the key quantitative parameters of **Dorsomorphin dihydrochloride** activity from various in vitro and cell-based assays.

Table 1: Inhibitory Activity of Dorsomorphin Against Primary Target and Key Off-Targets

Target	Assay Type	Potency (IC <sub>50</sub> / K <sub>i</sub> )	Reference(s)
AMPK	Cell-free kinase assay	K <sub>i</sub> = 109 nM	[1][9][12]
BMP4-induced SMAD1/5/8 phosphorylation	Cell-based assay	IC <sub>50</sub> = 0.47 $\mu$ M	[1]
ALK2	Cell-free kinase assay	IC <sub>50</sub> = 119 nM	[13]
ALK3	Cell-free kinase assay	IC <sub>50</sub> = 23 nM	[13]
ALK6	Cell-free kinase assay	IC <sub>50</sub> = 200 nM	[13]
VEGFR2 (KDR)	In vitro kinase assay	IC <sub>50</sub> = 25.1 nM	[4][13]

Table 2: Cytotoxicity of Dorsomorphin in Various Cell Lines

Cell Line	Assay Type	Incubation Time	IC <sub>50</sub>	Reference(s)
92-1 (Uveal Melanoma)	Cell viability	48 h	6.526 $\mu$ M	[14]
Mel270 (Uveal Melanoma)	Cell viability	48 h	8.39 $\mu$ M	[14]
MP46 (Uveal Melanoma)	Cell viability	48 h	10.13 $\mu$ M	[14]
HeLa	CCK-8	24 h	10.71 $\mu$ M	[6][12]
HCT116	CCK-8	24 h	11.34 $\mu$ M	[6][12]
OMM2.5 (Uveal Melanoma)	Cell viability	48 h	31.45 $\mu$ M	[14]

## Experimental Protocols

### Western Blot Analysis of Phospho-AMPK (Thr172) and Phospho-ACC

This protocol allows for the assessment of Dorsomorphin's inhibitory effect on AMPK activity within a cellular context by measuring the phosphorylation status of AMPK itself and its well-characterized downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

- Cells of interest
- **Dorsomorphin dihydrochloride**
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA buffer supplemented with protease and phosphatase inhibitors

- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Tris-buffered saline with 0.1% Tween-20 (TBST)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-phospho-AMPK $\alpha$  (Thr172), anti-AMPK $\alpha$ , anti-phospho-ACC, anti-ACC, and a loading control like anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of Dorsomorphin or vehicle control (e.g., DMSO) for the desired duration. An AMPK activator like AICAR can be used as a positive control for pathway activation.[\[15\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[\[6\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[\[6\]](#)
- Sample Preparation: Normalize protein concentrations and denature by boiling in Laemmli sample buffer.[\[6\]](#)
- SDS-PAGE and Western Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[\[6\]](#)[\[16\]](#)

- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[6][16]
- Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody, and visualize bands using an ECL substrate.[6][16]
- Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.  
[15]

## In Vitro AMPK Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of AMPK in a cell-free system and is ideal for determining the  $IC_{50}$  or  $K_i$  of Dorsomorphin.

Materials:

- Purified, active AMPK enzyme
- SAMS peptide (a synthetic AMPK substrate)
- Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM  $MgCl_2$ , 0.8 mM DTT, 0.8 mM EDTA, 0.025% BSA)[6]
- ATP solution
- $[\gamma\text{-}^{33}\text{P}]\text{ATP}$
- Dorsomorphin stock solution (in DMSO)
- 1% Phosphoric acid
- P81 phosphocellulose paper
- Scintillation counter

Procedure:

- Reaction Setup: Prepare a reaction mixture containing kinase buffer, 100  $\mu$ M AMP, and 50  $\mu$ M SAMS peptide.[5]
- Inhibitor Addition: Add varying concentrations of Dorsomorphin or DMSO vehicle control.
- Initiation and Incubation: Initiate the reaction by adding the AMPK enzyme followed by ATP supplemented with  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ . Incubate at 30°C for 10-15 minutes.[6]
- Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[6]
- Washing: Wash the P81 papers with 1% phosphoric acid to remove unincorporated radioactive ATP.[6]
- Measurement: Measure the incorporated radioactivity using a scintillation counter.
- Analysis: Calculate the percentage of kinase inhibition at each Dorsomorphin concentration to determine the  $\text{IC}_{50}$  value.

## Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of Dorsomorphin on cell viability and proliferation.

Materials:

- Cells of interest
- **Dorsomorphin dihydrochloride**
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[2]

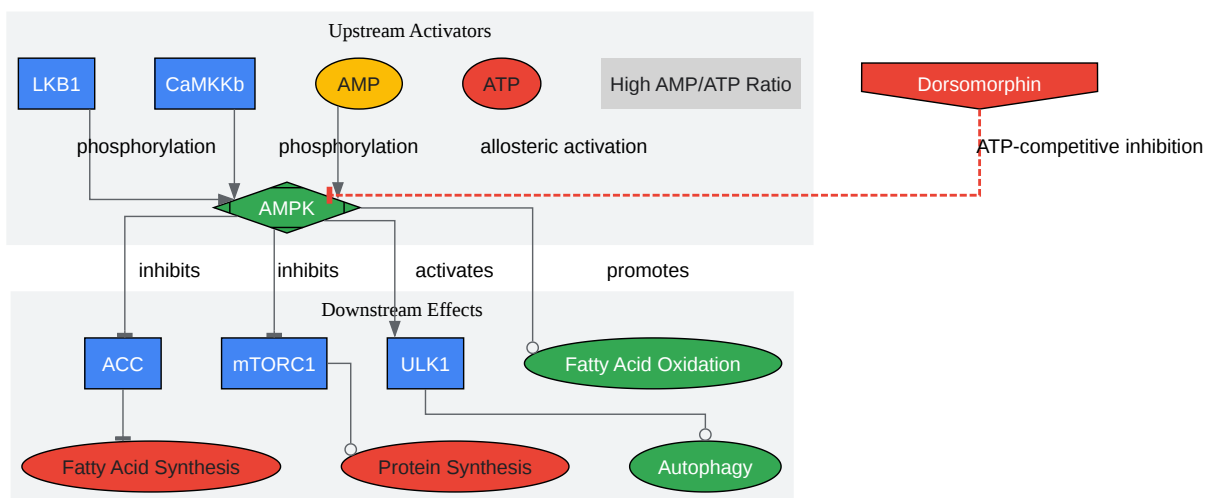
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[9]
- Compound Treatment: Treat cells with a serial dilution of Dorsomorphin for the desired time period (e.g., 24, 48, or 72 hours).[9]
- MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[2]
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]
- Absorbance Measurement: Read the absorbance at 570 nm.[2]
- Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability and determine the IC<sub>50</sub>.

## Visualizations

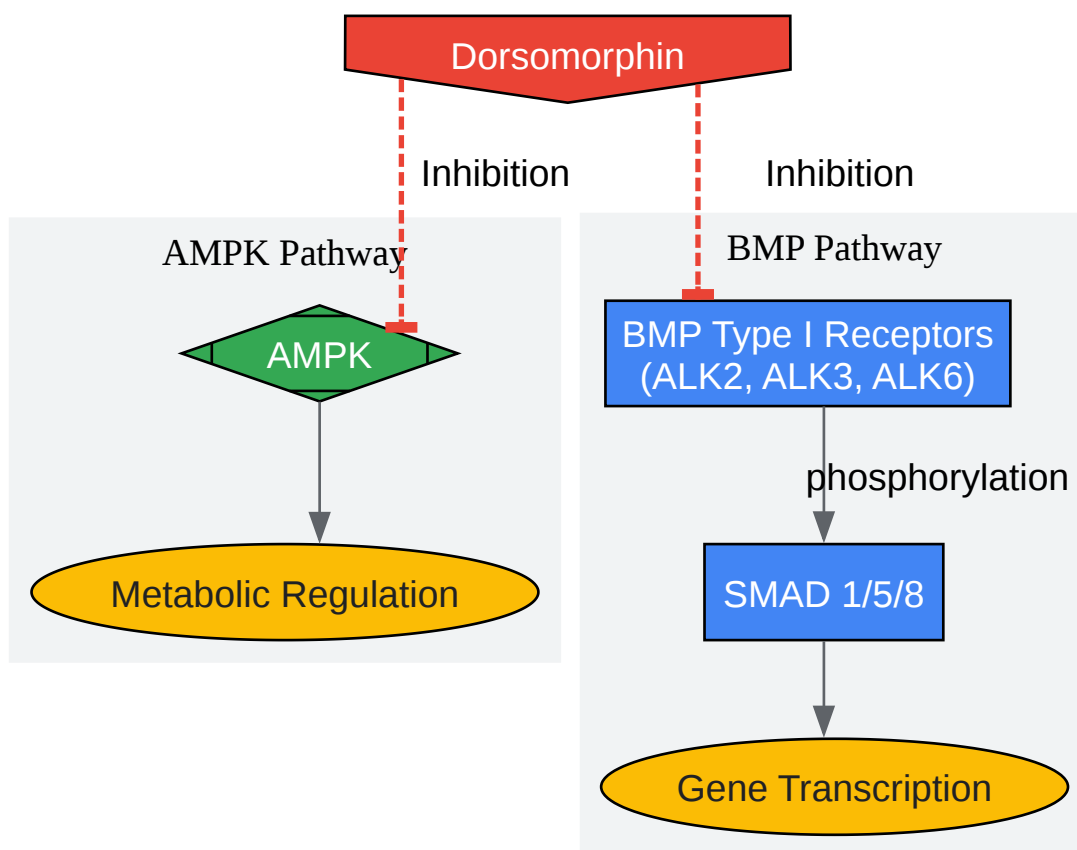
## Signaling Pathways



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Caption: Dorsomorphin inhibits AMPK, blocking downstream metabolic regulation.

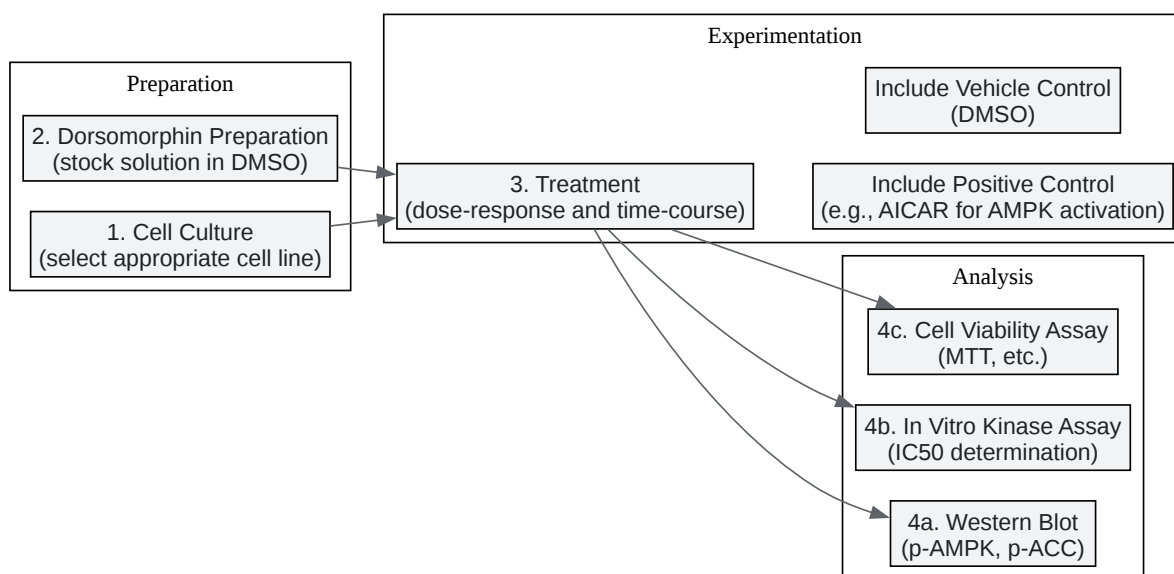




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Caption: Dorsomorphin's dual inhibitory action on AMPK and BMP pathways.

## Experimental Workflow



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Caption: A typical workflow for studying Dorsomorphin's effects in vitro.

## Conclusion

**Dorsomorphin dihydrochloride** is a powerful and widely used inhibitor of AMPK, providing valuable insights into the roles of this crucial energy sensor in health and disease. However, its significant off-target effects, particularly on the BMP signaling pathway, demand a cautious and well-controlled experimental approach. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize Dorsomorphin in their studies while being mindful of its polypharmacology. Future research may focus on the development of more specific AMPK inhibitors to further dissect its complex signaling network.

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